molecular formula C10H11NO B176436 (2-Aminophenyl)(cyclopropyl)methanone CAS No. 136832-46-7

(2-Aminophenyl)(cyclopropyl)methanone

Cat. No. B176436
CAS RN: 136832-46-7
M. Wt: 161.2 g/mol
InChI Key: HMOJKUDFFLOQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Aminophenyl)(cyclopropyl)methanone” is a chemical compound with the molecular formula C10H11NO . It is used in research and development .


Synthesis Analysis

The synthesis of cyclopropane-containing compounds like “(2-Aminophenyl)(cyclopropyl)methanone” is a complex process. Cyclopropanation strategies have been developed to introduce the cyclopropane motif in a collection of recent total syntheses . The unique reactivity of cyclopropanes due to the high level of strain offers considerable utility in organic synthesis .


Molecular Structure Analysis

The molecular structure of “(2-Aminophenyl)(cyclopropyl)methanone” consists of a cyclopropyl group attached to a methanone group, which is further connected to a 2-aminophenyl group .


Chemical Reactions Analysis

Cyclopropanes are important substructures in natural products and pharmaceuticals. The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings than other C (sp3) substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Aminophenyl)(cyclopropyl)methanone” can be found in various chemical databases .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and the necessary safety precautions. It’s important to refer to these when handling "(2-Aminophenyl)(cyclopropyl)methanone" .

Future Directions

The future directions in the research of cyclopropane-containing compounds like “(2-Aminophenyl)(cyclopropyl)methanone” could involve the development of more selective and mild approaches for their synthesis .

properties

IUPAC Name

(2-aminophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOJKUDFFLOQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminophenyl)(cyclopropyl)methanone

Synthesis routes and methods I

Procedure details

A solution of 0.30 g (1.3 mmol) of 1-(o-aminophenyl)-4-chloro-1-butanone hydrochloride in 3 mL of methylene chloride and 3 mL of ethylene dichloride is treated with 1.2 g (3 mmol) of 10% sodium hydroxide solution and 0.05 g (0.2 mmol) of 75% aqueous methyl tributylammonium chloride and heated to 50° C. for about 5 hours. After cooling to room temperature, the phases are separated. The aqueous layer is extracted with methylene chloride. The combined organic extracts are washed with water and concentrated in vacuo to give 0.14 g (70% yield) of o-aminophenyl cyclopropyl ketone (mp 46-48° C.). The product is identified by NMR and MS analyses.
Name
1-(o-aminophenyl)-4-chloro-1-butanone hydrochloride
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of the 23.6% toluene solution of o-nitrophenyl cyclopropyl ketone obtained in Example 7 (232.3 g, 0.286 mole ketone) and 2.86 g of 5% Pd/C catalyst is placed under H2 at 32-56 psig in a Parr hydrogenator. The hydrogen uptake is monitored and when the reaction is complete, the reaction mixture is filtered and concentrated in vacuo to give the title product, 39.5 g, 86.3% pure by HPLC analysis (73.9% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
232.3 g
Type
reactant
Reaction Step Two
Name
Quantity
2.86 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73.9%

Synthesis routes and methods IV

Procedure details

Beneficially, the o-nitrophenyl cyclopropyl ketone may be reduced in the presence of hydrogen and a catalyst to give o-aminophenyl cyclopropyl ketone. The reaction is shown in Flow Diagram II. ##STR2##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of o-nitrophenyl cyclopropyl ketone (100 mg, 0.52 mmole) and a catalytic amount of 10% Pd on carbon in methanol is stirred under hydrogen at atmospheric pressure until reaction is complete by TLC. The reaction mixture is filtered and the filtrate is concentrated in vacuo to give a bright yellow oil. The oil is flash chromatographed to give the title product as an off-white crystalline solid, 72 mg (85% yield), identified by 1HNMR.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.